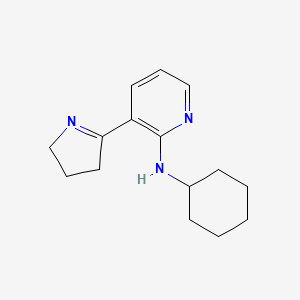
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amin ist eine Forschungschemikalie mit der Summenformel C15H21N3 und einem Molekulargewicht von 243,35 g/mol . Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften hauptsächlich in verschiedenen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Cyclohexyl-3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amin umfasst typischerweise die Reaktion von Cyclohexylamin mit 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin unter kontrollierten Bedingungen . Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels und Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, wird sie im Allgemeinen in großen Mengen für Forschungszwecke hergestellt. Der Produktionsprozess umfasst Standardtechniken der organischen Synthese, um eine hohe Reinheit und Qualität des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
N-Cyclohexyl-3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen, insbesondere nukleophile Substitutionen, eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel oder Nukleophile unter geeigneten Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Aldehyden führen, während die Reduktion zu Aminen oder Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amin wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt, darunter:
Chemie: Wird als Referenzstandard und bei der Synthese anderer komplexer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten und Wechselwirkungen mit biologischen Zielstrukturen.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen und als Leitstruktur in der Wirkstoffforschung.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Cyclohexyl-3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amin umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Anwendungskontext ab .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is utilized in various scientific research fields, including:
Chemistry: Used as a reference standard and in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyridin, 3-(3,4-Dihydro-2H-pyrrol-5-yl): Eine weitere strukturell ähnliche Verbindung, die in verschiedenen Forschungsanwendungen verwendet wird.
Einzigartigkeit
N-Cyclohexyl-3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amin zeichnet sich durch seine einzigartige Cyclohexylgruppe aus, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht sie für bestimmte Forschungsanwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind .
Eigenschaften
Molekularformel |
C15H21N3 |
|---|---|
Molekulargewicht |
243.35 g/mol |
IUPAC-Name |
N-cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H21N3/c1-2-6-12(7-3-1)18-15-13(8-4-11-17-15)14-9-5-10-16-14/h4,8,11-12H,1-3,5-7,9-10H2,(H,17,18) |
InChI-Schlüssel |
REGBLHVVUXGAAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)C3=NCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


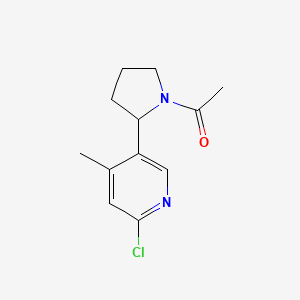


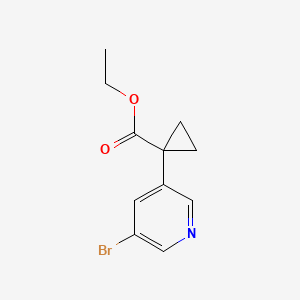

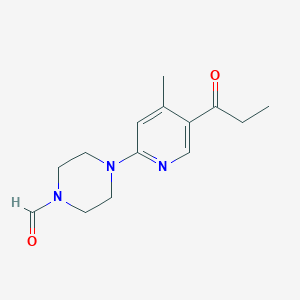




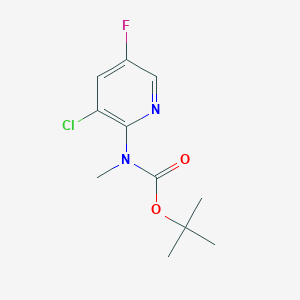
![8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11798628.png)


